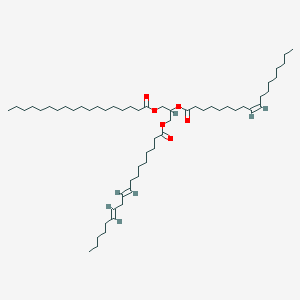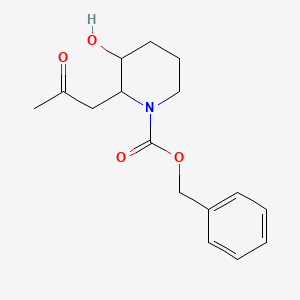
Benzyl 3-hydroxy-2-(2-oxopropyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 3-hydroxy-2-(2-oxopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H21NO4. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-hydroxy-2-(2-oxopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and other reagents. One common method includes the following steps:
Starting Material: The synthesis begins with a piperidine derivative.
Reaction with Benzyl Chloroformate: The piperidine derivative reacts with benzyl chloroformate in the presence of a base such as triethylamine.
Addition of 2-Oxopropyl Group: The intermediate product is then reacted with a compound containing the 2-oxopropyl group under controlled conditions to yield the final product
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
化学反応の分析
Types of Reactions
Benzyl 3-hydroxy-2-(2-oxopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
科学的研究の応用
Benzyl 3-hydroxy-2-(2-oxopropyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes .
作用機序
The mechanism of action of Benzyl 3-hydroxy-2-(2-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
類似化合物との比較
Similar Compounds
- Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate
- Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
- 3-Hydroxy-3-(2-oxopropyl)indolin-2-one
Uniqueness
Benzyl 3-hydroxy-2-(2-oxopropyl)piperidine-1-carboxylate is unique due to its specific structural features, such as the presence of both a hydroxyl group and a 2-oxopropyl group on the piperidine ring. These features contribute to its distinct chemical reactivity and potential biological activities .
特性
IUPAC Name |
benzyl 3-hydroxy-2-(2-oxopropyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-12(18)10-14-15(19)8-5-9-17(14)16(20)21-11-13-6-3-2-4-7-13/h2-4,6-7,14-15,19H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZQCUOKMRKTCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1C(CCCN1C(=O)OCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
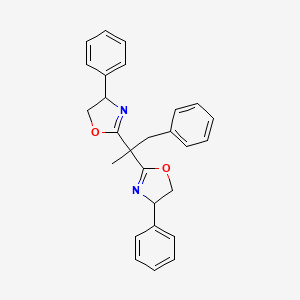
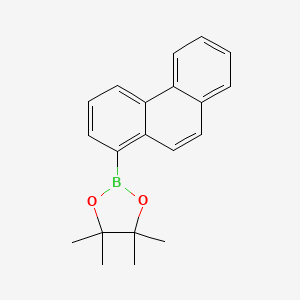
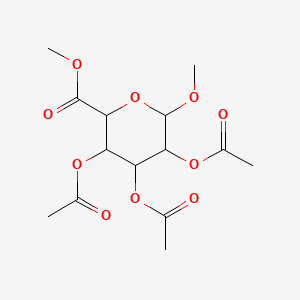
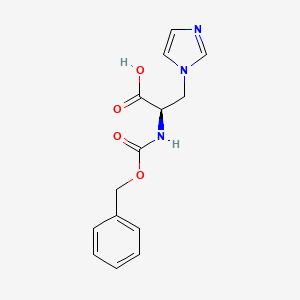
![(10,14-Diacetyloxy-3,23,26-trihydroxy-11,15,17,23,24-pentamethyl-4,22-dioxo-8,19,21-trioxaoctacyclo[13.11.0.02,12.05,11.07,9.016,25.018,20.020,24]hexacosan-13-yl) acetate](/img/structure/B15287234.png)
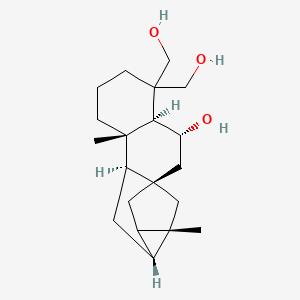
![2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B15287250.png)
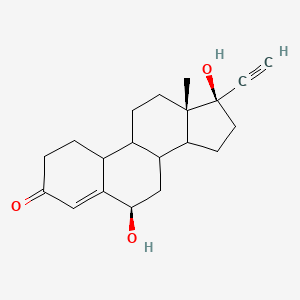
![(2',4',6'-Trimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B15287259.png)
![1-Chloro-3,5-bis[O-(4-toluoyl)]-2-Deoxy-Ribose](/img/structure/B15287263.png)
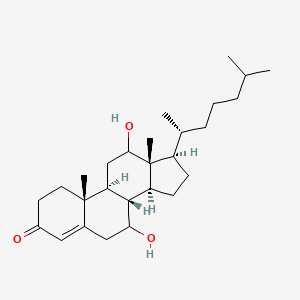
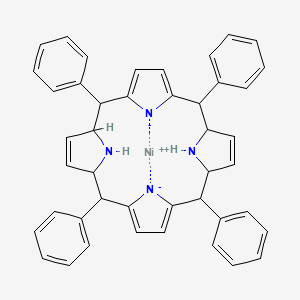
![1-(2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B15287296.png)
